

Total Synthesis of Tranexamic Acid from Ethyl 4-Oxocyclohexanecarboxylate: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl 4-oxocyclohexanecarboxylate

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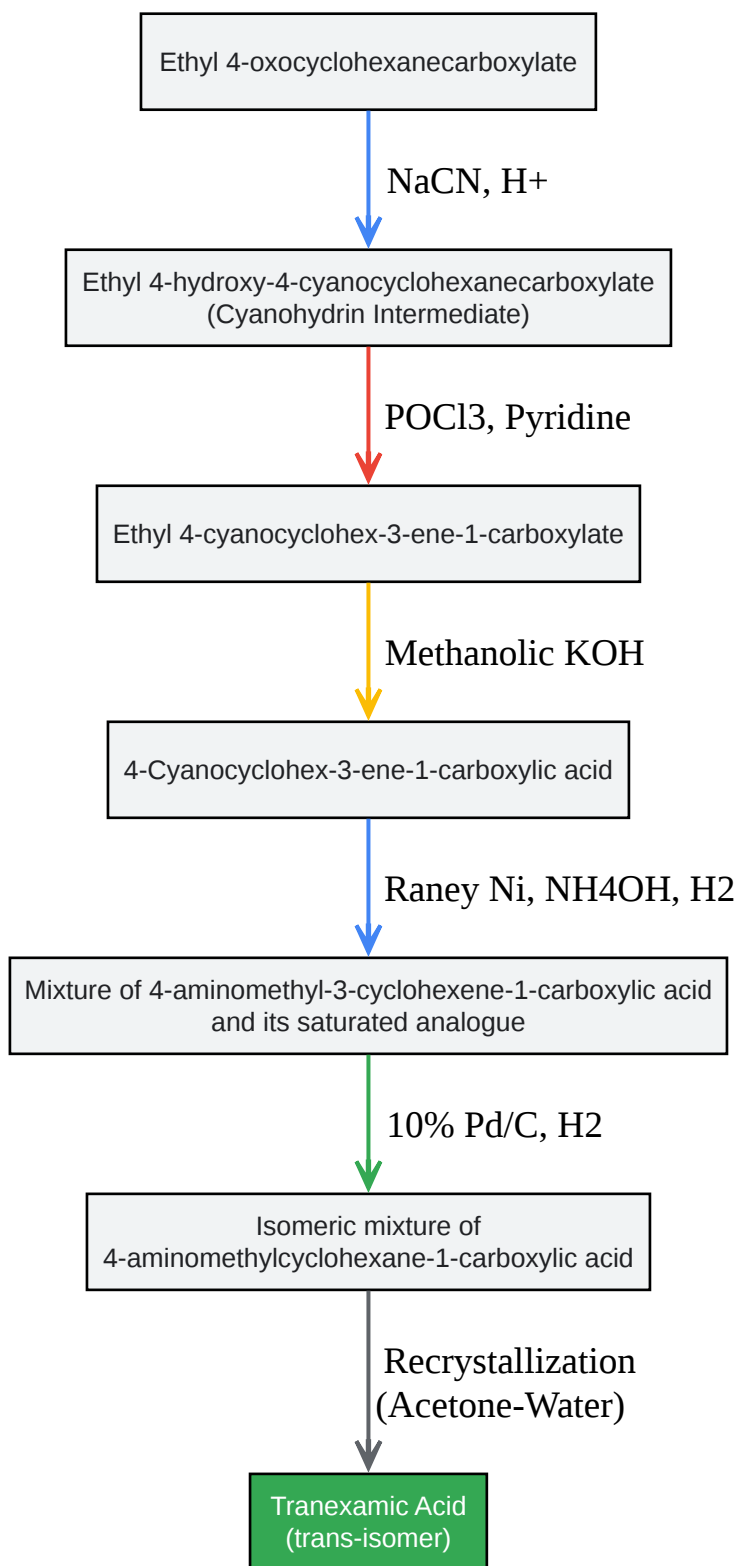
This document provides a detailed overview and experimental protocol for the total synthesis of tranexamic acid, a crucial antifibrinolytic agent, commencing from the readily available starting material, **ethyl 4-oxocyclohexanecarboxylate**. This synthetic route offers a practical and efficient alternative to previously reported methods, avoiding harsh reagents and high-pressure conditions.

Introduction

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic analog of the amino acid lysine. It functions as a potent antifibrinolytic agent by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots. This mechanism of action makes tranexamic acid an essential medicine for controlling bleeding in various clinical situations, including surgery, trauma, and heavy menstrual bleeding. The synthesis of tranexamic acid, particularly with the desired trans-stereochemistry, has been a subject of significant interest in medicinal and process chemistry. The route described herein, starting from **ethyl 4-oxocyclohexanecarboxylate**, represents a streamlined and practical approach to obtaining this vital pharmaceutical compound.^[1]

Overall Synthetic Workflow

The total synthesis of tranexamic acid from **ethyl 4-oxocyclohexanecarboxylate** proceeds through a multi-step sequence involving the formation of a cyanohydrin, followed by dehydration, saponification, reductive amination, and catalytic hydrogenation. The final step of purification via recrystallization is crucial for isolating the desired trans-isomer.



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Caption: Synthetic pathway of Tranexamic acid.

Experimental Protocols

The following protocols are based on the synthetic route reported by Mohan Rao Dodda, et al., and represent a practical guide for the laboratory-scale synthesis of tranexamic acid.^[1]

Step 1: Synthesis of Ethyl 4-hydroxy-4-cyanocyclohexanecarboxylate (Cyanohydrin Formation)

- To a solution of **ethyl 4-oxocyclohexanecarboxylate** (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add sodium cyanide (1.1 eq) at 0-5 °C.
- Slowly add a solution of a weak acid (e.g., acetic acid) or a mineral acid (e.g., HCl) dropwise to the reaction mixture while maintaining the temperature below 10 °C to generate HCN in situ.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate (Dehydration)

- Dissolve the crude ethyl 4-hydroxy-4-cyanocyclohexanecarboxylate (1.0 eq) in pyridine (3.0-5.0 eq) and cool the mixture to 0-5 °C.
- Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
- Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Wash the organic layer sequentially with dilute HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-Cyanocyclohex-3-ene-1-carboxylic acid (Saponification)

- Dissolve the purified ethyl 4-cyanocyclohex-3-ene-1-carboxylate (1.0 eq) in methanolic potassium hydroxide (KOH, 2.0-3.0 eq in methanol).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
- After completion, remove the methanol under reduced pressure.
- Dissolve the residue in water and acidify with dilute HCl to a pH of 2-3 to precipitate the carboxylic acid.
- Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.

Step 4: Synthesis of 4-Aminomethyl-3-cyclohexene-1-carboxylic acid (Reductive Amination)

- To a solution of 4-cyanocyclohex-3-ene-1-carboxylic acid (1.0 eq) in methanolic ammonium hydroxide, add a catalytic amount of Raney Nickel (slurry in water).
- Hydrogenate the mixture in a high-pressure autoclave under a hydrogen atmosphere (pressure and temperature to be optimized, typically 50-100 psi and 40-60 °C).
- Monitor the reaction by observing the cessation of hydrogen uptake.
- After the reaction is complete, cool the vessel, carefully filter the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 5: Synthesis of Tranexamic Acid (Catalytic Hydrogenation)

- Dissolve the crude product from the previous step in aqueous methanol.
- Add 10% Palladium on Carbon (Pd/C) catalyst (wet, typically 5-10% by weight of the substrate).
- Hydrogenate the mixture at room temperature under a hydrogen atmosphere (typically balloon pressure or slightly elevated pressure) until the reaction is complete (monitored by TLC or NMR).
- Filter the catalyst through a pad of celite and wash with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acid.

Step 6: Purification of Tranexamic Acid

- Dissolve the crude isomeric mixture in a minimal amount of a hot acetone-water mixture (e.g., 4:3 v/v).^[1]
- Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
- Filter the crystalline solid, wash with a small amount of cold acetone-water mixture, and dry under vacuum to yield pure trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid).

Quantitative Data Summary

The following table summarizes the expected inputs and outputs for each step of the synthesis. Please note that the yields are representative and may vary based on experimental conditions and scale.

Step	Starting Material	Key Reagents	Product	Expected Yield (%)
1	Ethyl 4-oxocyclohexanecarboxylate	NaCN, Acid	Ethyl 4-hydroxy-4-cyanocyclohexanecarboxylate	85-95
2	Ethyl 4-hydroxy-4-cyanocyclohexanecarboxylate	POCl ₃ , Pyridine	Ethyl 4-cyanocyclohex-3-ene-1-carboxylate	70-80
3	Ethyl 4-cyanocyclohex-3-ene-1-carboxylate	Methanolic KOH	4-Cyanocyclohex-3-ene-1-carboxylic acid	90-98
4	4-Cyanocyclohex-3-ene-1-carboxylic acid	Raney Ni, NH ₄ OH, H ₂	4-Aminomethyl-3-cyclohexene-1-carboxylic acid	60-70
5	4-Aminomethyl-3-cyclohexene-1-carboxylic acid	10% Pd/C, H ₂	Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acid	90-95
6	Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acid	Acetone-Water	Tranexamic Acid (trans-isomer)	>99% purity

Note: The purity of the intermediates and the final product should be confirmed by appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).^[1]

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Total Synthesis of Tranexamic Acid from Ethyl 4-Oxocyclohexanecarboxylate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123810#total-synthesis-of-tranexamic-acid-starting-from-ethyl-4-oxocyclohexanecarboxylate>]

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